molecular formula C11H19NO5 B2523270 Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid CAS No. 1367735-71-4

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid

Cat. No.: B2523270
CAS No.: 1367735-71-4
M. Wt: 245.275
InChI Key: IVMWRPYVCWVKPQ-UHFFFAOYSA-N
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Description

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid is a chiral piperidine derivative featuring a tert-butoxycarbonyl (BOC) protecting group, a hydroxyl (-OH) substituent at position 3, and a carboxylic acid (-COOH) at position 2. Its stereochemistry (2S,3R) is critical for its interactions in asymmetric synthesis and pharmaceutical applications, particularly as a building block for peptidomimetics or protease inhibitors. The BOC group enhances stability during synthetic processes, while the hydroxyl and carboxylic acid moieties contribute to hydrogen bonding and solubility .

Properties

IUPAC Name

3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO5/c1-11(2,3)17-10(16)12-6-4-5-7(13)8(12)9(14)15/h7-8,13H,4-6H2,1-3H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMWRPYVCWVKPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1367735-71-4
Record name 1-[(tert-butoxy)carbonyl]-3-hydroxypiperidine-2-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of tert-butyl hydroperoxide for the oxidation of the piperidine ring . The reaction conditions often require a metal-free environment to ensure the smooth progression of the reaction.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group.

    Substitution: The tert-butoxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation and various reducing agents such as sodium borohydride for reduction . Substitution reactions may involve the use of strong acids or bases to facilitate the removal of the tert-butoxycarbonyl group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone, while reduction of the ketone yields the original hydroxyl compound.

Scientific Research Applications

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group provides steric hindrance, which can influence the reactivity of the compound. The hydroxyl group can participate in hydrogen bonding and other interactions, affecting the compound’s behavior in chemical reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: (3S,4R)-1-(tert-Butoxycarbonyl)-4-phenylpiperidine-3-carboxylic Acid

This compound (CAS 652971-20-5) shares the BOC-protected piperidine core but differs in substituents and stereochemistry:

  • Substituents : A phenyl group at position 4 replaces the hydroxyl group in the target compound.
  • Stereochemistry : The (3S,4R) configuration contrasts with the target’s (2S,3R).
  • Molecular Formula: C₁₇H₂₃NO₄ (MW 305.37 g/mol) vs. the target’s estimated formula C₁₁H₁₉NO₅ (MW ~245.27 g/mol).

Functional Implications :

  • The hydroxyl group in the target compound improves hydrophilicity, favoring interactions in polar biological environments.
  • Hazard Profile : The phenyl analog exhibits acute oral toxicity (H302), skin irritation (H315), and respiratory tract irritation (H335) , whereas the hydroxyl group in the target may reduce such risks due to altered metabolic pathways.
Comparison with Natural Products: Zygocaperoside and Isorhamnetin-3-O Glycoside

While structurally distinct (glycosides vs. piperidines), these compounds illustrate methodological parallels in structural elucidation:

  • Spectroscopic Techniques : NMR (¹H and ¹³C) and UV spectroscopy are pivotal for confirming functional groups and stereochemistry in both classes . For example:
    • The target compound’s ¹H-NMR would show characteristic tert-butyl signals (~1.4 ppm) and hydroxyl protons (~3–5 ppm).
    • The carboxylic acid’s carbonyl group would resonate near 170 ppm in ¹³C-NMR, distinct from glycosidic linkages in natural products.

Data Tables

Table 1: Structural and Hazard Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Hazards (GHS Classification)
Rel-(2S,3R)-1-(BOC)-3-hydroxypiperidine-2-COOH C₁₁H₁₉NO₅* ~245.27 BOC, -OH, -COOH Not reported (assumed lower toxicity)
(3S,4R)-1-(BOC)-4-phenylpiperidine-3-COOH C₁₇H₂₃NO₄ 305.37 BOC, phenyl, -COOH H302, H315, H319, H335
Zygocaperoside Not provided Not provided Glycoside, saponin Not reported

*Estimated based on structural analysis.

Table 2: Key Spectroscopic Features
Compound Class ¹H-NMR Signals (ppm) ¹³C-NMR Signals (ppm) UV Absorption (λmax)
Target Piperidine Derivative 1.4 (tert-butyl), 3–5 (-OH) 170 (COOH carbonyl) 210–220 nm (BOC)
Phenylpiperidine Analog 1.4 (tert-butyl), 7.2–7.4 (Ph) 170 (COOH), 125–140 (Ph) Similar to target
Zygocaperoside 4.5–5.5 (glycosidic protons) 100–110 (anomeric carbon) 250–280 nm (aromatic)

Research Findings and Implications

Structural Impact on Solubility : The hydroxyl group in the target compound enhances aqueous solubility compared to phenyl-containing analogs, making it preferable for drug formulations requiring polar interactions .

Synthetic Utility : The BOC group in both piperidine derivatives facilitates amine protection during solid-phase peptide synthesis, though the hydroxyl group may necessitate additional protection steps .

Data Mining Applications : Frequent substructure analysis (e.g., BOC, carboxylic acid) could predict biological activity, as these motifs are common in protease inhibitors and kinase modulators .

Biological Activity

Rel-(2S,3R)-1-(tert-butoxycarbonyl)-3-hydroxypiperidine-2-carboxylic acid, also known by its CAS number 1367735-71-4, is a synthetic derivative of piperidine. This compound has garnered attention in pharmaceutical research due to its potential biological activities and applications in drug development.

  • Molecular Formula : C11H19NO5
  • Molecular Weight : 245.275 g/mol
  • CAS Number : 1367735-71-4
  • IUPAC Name : 3-hydroxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylic acid

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. Piperidine derivatives are known for their versatility in medicinal chemistry, often acting as inhibitors or modulators of key enzymes and receptors.

Antibacterial Activity

Recent studies indicate that compounds similar to this compound exhibit significant antibacterial properties. For instance, a related compound demonstrated potent inhibition against bacterial topoisomerases, which are crucial for bacterial DNA replication. The minimum inhibitory concentrations (MICs) for effective compounds ranged from less than 0.03125 to 4 μg/mL against various strains, including multidrug-resistant bacteria such as Staphylococcus aureus and Klebsiella pneumoniae .

Study on Synthesis and Activity

A study focusing on the synthesis of piperidine derivatives highlighted the importance of optimizing synthetic routes to enhance yield and purity. The synthesized compounds were evaluated for their biological activities, revealing that modifications at the piperidine ring significantly influenced their antibacterial efficacy .

In Vivo Efficacy

In vivo studies have shown that certain piperidine derivatives exhibit promising results in animal models. For example, lead compounds derived from similar structures demonstrated effective treatment outcomes against systemic infections in mice, showcasing the potential therapeutic applications of these compounds .

Comparative Analysis of Related Compounds

Compound NameCAS NumberMolecular WeightAntibacterial Activity (MIC)
This compound1367735-71-4245.275 g/mol<0.03125 - 4 μg/mL
Compound 7a (related structure)Not specifiedNot specified<0.03125 - 0.25 μg/mL
Benzothiazole-based dual inhibitorsNot specifiedNot specifiedEffective against ESKAPE pathogens

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